molecular formula C16H15BrClN3S B14006817 N1-(2-chlorophenyl)-2-(2-bromo-1-phenylethylidene)-1-methylhydrazine-1-carbothioamide

N1-(2-chlorophenyl)-2-(2-bromo-1-phenylethylidene)-1-methylhydrazine-1-carbothioamide

Cat. No.: B14006817
M. Wt: 396.7 g/mol
InChI Key: VCMHHAMBFJAJST-UHFFFAOYSA-N
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Description

MFCD00099162 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00099162 typically involves multiple steps, starting from readily available precursors. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of MFCD00099162 is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD00099162 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions involving MFCD00099162 typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of MFCD00099162 depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

MFCD00099162 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe to study biological processes.

    Medicine: MFCD00099162 is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD00099162 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.

Properties

Molecular Formula

C16H15BrClN3S

Molecular Weight

396.7 g/mol

IUPAC Name

1-[(2-bromo-1-phenylethylidene)amino]-3-(2-chlorophenyl)-1-methylthiourea

InChI

InChI=1S/C16H15BrClN3S/c1-21(16(22)19-14-10-6-5-9-13(14)18)20-15(11-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,22)

InChI Key

VCMHHAMBFJAJST-UHFFFAOYSA-N

Canonical SMILES

CN(C(=S)NC1=CC=CC=C1Cl)N=C(CBr)C2=CC=CC=C2

Origin of Product

United States

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